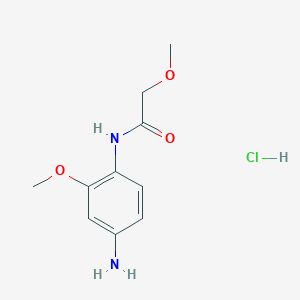

N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide hydrochloride

Description

N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide hydrochloride (CAS 1224167-35-4) is a hydrochloride salt of a substituted acetamide derivative. Its molecular formula is C₁₀H₁₅ClN₂O₃, with a molecular weight of 246.69 g/mol . The compound features a 4-amino-2-methoxyphenyl group linked to a 2-methoxyacetamide backbone, with the hydrochloride salt enhancing its aqueous solubility. This property is critical for pharmaceutical applications, where bioavailability is a key consideration.

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-14-6-10(13)12-8-4-3-7(11)5-9(8)15-2;/h3-5H,6,11H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNFSONICKPNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=C(C=C1)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide hydrochloride typically involves the reaction of 4-amino-2-methoxyaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically obtained in high purity through multiple purification steps, including crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Amino-2-oxo-2H-chromen-3-yl)-2-methoxyacetamide (6j)

- Molecular Formula : C₁₄H₁₃N₂O₄

- Molecular Weight : 273.26 g/mol

- Key Features: Incorporates a chromenone (coumarin) ring system instead of a simple phenyl group.

- Data :

- Comparison: Unlike the target compound, 6j’s chromenone core may enhance binding to aromatic-rich enzyme active sites. However, its neutral form likely has lower solubility than the hydrochloride salt of the target compound .

3-Chloro-N-(4-methoxyphenyl)propanamide

- Molecular Formula: C₁₀H₁₂ClNO₂

- Molecular Weight : 213.66 g/mol

- Key Features : A chloro-substituted propanamide with a 4-methoxyphenyl group.

- Structural Insights :

- The absence of a hydrochloride salt results in lower solubility .

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- Molecular Formula : C₁₅H₁₆N₂O₂S

- Molecular Weight : 300.37 g/mol

- Key Features: Contains a sulfanyl (-S-) group and a 2-aminophenyl moiety.

- Applications : Synthesized for antimicrobial studies, leveraging the sulfanyl group’s redox activity .

- The 4-methoxyphenyl group is shared, but the amino group’s position (2- vs. 4-) may affect hydrogen-bonding patterns .

N-(3-Amino-4-methoxyphenyl)acetamide

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 180.21 g/mol

- Key Features: A positional isomer of the target compound, with a 3-amino-4-methoxyphenyl group.

- The lack of a hydrochloride salt further differentiates solubility .

N-(4-Amino-2-methoxyphenyl)adamantane-1-carboxamide

- Molecular Formula : C₁₈H₂₃N₂O₂

- Molecular Weight : 305.39 g/mol

- Key Features : Adamantane group introduces significant hydrophobicity.

- Comparison : The bulky adamantane moiety drastically increases molecular weight and lipophilicity, likely reducing water solubility compared to the target compound’s hydrophilic hydrochloride form .

Data Table: Comparative Analysis

Research Findings and Trends

- Hydrochloride Salts : The target compound’s hydrochloride form provides superior solubility compared to neutral analogs like 3-Chloro-N-(4-methoxyphenyl)propanamide .

- Substituent Effects: Positional isomerism (e.g., 3-amino vs. 4-amino) significantly impacts electronic properties and biological interactions .

- Structural Motifs : Methoxy groups are prevalent in antimicrobial and enzyme-targeting compounds, suggesting their role in hydrogen-bonding interactions .

Biological Activity

N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide hydrochloride, with the molecular formula C₁₀H₁₅ClN₂O₃, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its amine and methoxy functional groups, which play a crucial role in its biological activity. The presence of these groups enhances the compound's lipophilicity, potentially increasing its ability to penetrate biological membranes.

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₁₅ClN₂O₃ |

| Molecular Weight | 210.23 g/mol |

| Functional Groups | Amine, Methoxy |

| Solubility | Soluble in organic solvents |

| Irritant Properties | Requires careful handling |

This compound exhibits its biological activity primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes. Preliminary studies suggest that it may bind to active sites on these enzymes, modulating their activity.

- Receptor Interaction : It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways remain to be fully elucidated.

Biological Activity

Research indicates that this compound possesses several biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies have suggested that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : There are indications that this compound may exhibit antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Interaction : A study published in a peer-reviewed journal reported that this compound inhibited the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The inhibition was dose-dependent, suggesting potential for therapeutic use in treating inflammatory diseases .

- Antioxidant Studies : In vitro assays have shown that this compound can significantly reduce oxidative stress markers in cultured cells, supporting its role as an antioxidant .

- Antimicrobial Testing : A recent investigation evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Amino-phenyl)acetamide | Amino group only | Simpler structure; lacks methoxy groups |

| N-(3-Methoxy-phenyl)acetamide | Methoxy group at position 3 | Different positioning affects bioactivity |

| N-(4-Hydroxy-phenyl)acetamide | Hydroxyl group instead of methoxy | Potentially different solubility and reactivity |

This compound stands out due to the presence of two methoxy groups, which may enhance its biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide hydrochloride, and how do reaction conditions affect yield?

- Methodological Answer : Multi-step synthesis is typical for substituted acetamide derivatives. A plausible route involves:

Nitration of 4-methoxy-2-nitrobenzoate esters (e.g., methyl or ethyl esters) to introduce amino groups .

Reduction of the nitro group to an amine using catalytic hydrogenation or chemical reductants.

Coupling with 2-methoxyacetic acid via amide bond formation (e.g., using EDCI/HOBt or DCC).

Hydrochloride salt formation via treatment with HCl.

- Yield Optimization : Reaction steps often yield 2–5% overall for structurally similar compounds, but yields can improve with optimized stoichiometry, temperature control (e.g., 0–5°C during coupling), and purification via recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–7.5 ppm) .

- Elemental Analysis : Verify %C, %H, and %N (e.g., calculated C 54.36%, H 3.16%, N 14.63% for benzamide analogs) .

- HPLC-MS : Monitor purity (>95%) and detect impurities using reverse-phase chromatography with a C18 column and ESI-MS for mass confirmation .

Q. What solvents and conditions are suitable for dissolving this compound in biological assays?

- Solubility Data :

- Polar Solvents : DMSO (10–50 mM stock solutions), ethanol, or methanol (limited solubility due to hydrochloride salt).

- Aqueous Buffers : Solubilize in PBS (pH 7.4) with sonication, but precipitation may occur at high concentrations.

- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence bioactivity in related acetamide derivatives?

- Structure-Activity Relationship (SAR) :

- Methoxy Positioning : The 2-methoxy group on the phenyl ring enhances lipophilicity and may improve membrane permeability.

- Amino Group : The 4-amino group facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).

- Comparative Studies : Analogs like N-(3-chloro-4-methoxyphenyl)acetamide (CHClNO) show altered binding affinities due to electronegative substituents .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

- Data Reconciliation Strategies :

- DSC/TGA : Differential scanning calorimetry confirms melting points (e.g., ~199°C for benzamide analogs) and detects polymorphs .

- X-ray Crystallography : Resolves structural ambiguities by determining crystal packing and hydrogen-bonding networks .

- Batch Comparison : Compare multiple synthetic batches to identify impurities affecting thermal properties .

Q. What in vitro models are appropriate for assessing the compound’s metabolic stability?

- Experimental Design :

Hepatic Microsomes : Incubate with rat or human liver microsomes (37°C, NADPH cofactor) to measure degradation half-life.

CYP450 Inhibition Assays : Use fluorogenic substrates to assess interactions with CYP3A4, CYP2D6, etc.

LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., demethylated or hydroxylated products) .

Methodological Considerations

Q. How can researchers validate the compound’s stability under long-term storage conditions?

- Protocol :

- Accelerated Stability Studies : Store at 40°C/75% RH for 1–3 months and analyze degradation via HPLC.

- Lyophilization : Improves stability by removing water; reconstitute with degassed solvents to prevent oxidation .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- In Silico Approaches :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (2.5–3.5), bioavailability (~50%), and blood-brain barrier permeability.

- Molecular Dynamics Simulations : Model interactions with serum albumin or target proteins to refine dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.